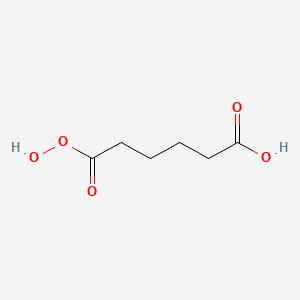

6-Hydroperoxy-6-oxohexanoic acid

Description

Aliphatic hydroperoxy carboxylic acids represent a fascinating and challenging class of organic compounds. Characterized by the presence of both a carboxylic acid group (-COOH) and a hydroperoxy group (-OOH) on an aliphatic chain, these molecules are often transient intermediates in a variety of oxidative chemical processes. Their high reactivity makes them difficult to isolate, yet fundamentally important to understanding reaction mechanisms in fields ranging from atmospheric chemistry to industrial synthesis. Research into these compounds provides critical insights into autoxidation, the degradation of organic materials, and the formation of complex oxygenated molecules.

6-Hydroperoxy-6-oxohexanoic acid emerges as a significant, albeit often short-lived, species within specific oxidative chemical landscapes, most notably the ozonolysis of cyclohexene (B86901). acs.org The reaction of ozone with cyclohexene initially forms a primary ozonide, which rapidly decomposes into a Criegee intermediate. acs.org This highly reactive intermediate is central to a cascade of subsequent reactions that form a diverse array of highly oxidized multifunctional products. acs.org

The formation of 6-oxohexanoic acid (also known as adipic semialdehyde) is a well-documented product of cyclohexene ozonolysis. doubtnut.comvedantu.com this compound is understood to be a closely related species in this reaction milieu, likely forming from the reaction of the Criegee intermediate with water or through the subsequent oxidation of the aldehyde group of 6-oxohexanoic acid. Its structure, which combines a carboxylic acid, a ketone (as part of the peroxy-acid functionality), and a hydroperoxide, makes it a pivotal node in the reaction network, capable of propagating or terminating oxidation chains.

In atmospheric science, the reactions of Criegee intermediates with other atmospheric trace gases, including carboxylic acids, can lead to the formation of accretion products like α-acyloxy hydroperoxides, which contribute to the formation and growth of secondary organic aerosols. researchgate.net Understanding the formation and fate of hydroperoxy-keto-acids is therefore essential for developing accurate models of atmospheric chemistry and climate. In synthetic chemistry, harnessing the reactivity of these intermediates could open new pathways for the synthesis of valuable oxygenated compounds like dicarboxylic acids and lactones. rsc.org The instability that makes them challenging to study also makes them potent reagents if their reactivity can be controlled. mdpi.com

Detailed Research Findings

While this compound is primarily a reactive intermediate, its properties can be inferred from computational studies and experimental data on analogous compounds.

Table 1: Computed Physicochemical Properties of 6-Oxohexanoic Acid

The following table presents computed data for the closely related and more stable compound, 6-oxohexanoic acid, which serves as a benchmark for understanding the parent structure of the hydroperoxy derivative.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem |

| Molecular Weight | 130.14 g/mol | PubChem nih.gov |

| IUPAC Name | 6-oxohexanoic acid | PubChem nih.gov |

| Canonical SMILES | C(CCC(=O)O)CC=O | PubChem nih.gov |

| InChI Key | PNPPVRALIYXJBW-UHFFFAOYSA-N | PubChem nih.gov |

| Physical Description | Solid | Human Metabolome Database (HMDB) nih.gov |

Table 2: Key Intermediates in the Ozonolysis of Cyclohexene

The formation of this compound is intrinsically linked to the cascade of intermediates produced during cyclohexene ozonolysis.

| Intermediate | Chemical Formula | Role in Pathway | Reference |

| Primary Ozonide (POZ) | C₆H₁₀O₃ | Initial adduct of ozone and cyclohexene | acs.org |

| Criegee Intermediate (CI) | •CH₂(CH₂)₄CHOO• | Key reactive species formed from POZ decomposition | acs.org |

| Vinylhydroperoxide (VHP) | HOOCH=CH(CH₂)₄• | Isomerization product of the Criegee intermediate | acs.org |

| 6-Oxohexanoic acid | C₆H₁₀O₃ | Stable end-product of the oxidation cascade | doubtnut.comvedantu.com |

| 6-Hydroxyhexanoic acid | C₆H₁₂O₃ | Potential reduction or rearrangement product | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

77155-29-4 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

6-hydroperoxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O5/c7-5(8)3-1-2-4-6(9)11-10/h10H,1-4H2,(H,7,8) |

InChI Key |

KCAZSAYYICOMMG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)OO)CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 6 Hydroperoxy 6 Oxohexanoic Acid

Decomposition Pathways of the Hydroperoxy Functionality

The hydroperoxy group is the most reactive site in the 6-Hydroperoxy-6-oxohexanoic acid molecule, and its decomposition can proceed through several pathways, primarily involving the cleavage of the weak oxygen-oxygen bond.

Homolytic and Heterolytic Cleavages of Peroxy Bonds

The O-O bond in the hydroperoxy group is inherently weak and susceptible to both homolytic and heterolytic cleavage, leading to a variety of reactive intermediates.

Homolytic Cleavage: This process involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons, generating two radical species. This is typically initiated by thermal or photolytic energy.

Thermal Decomposition: When heated, this compound can undergo homolysis to produce an alkoxy radical and a hydroxyl radical. For example, the thermal decomposition of cyclohexenyl hydroperoxide, a structurally related compound, has been studied in hydrocarbon solvents. masterorganicchemistry.com

Photolytic Decomposition: Exposure to ultraviolet (UV) light can also provide the energy required to cleave the O-O bond, leading to the same radical intermediates as thermal decomposition. The photolysis of pyruvic acid, which also contains a carbonyl group, has been shown to proceed via an internal hydrogen-atom transfer followed by dissociation. epa.gov

Heterolytic Cleavage: This involves the asymmetrical breaking of the O-O bond, where one oxygen atom retains both bonding electrons, resulting in the formation of ions. This type of cleavage is often facilitated by acids or bases.

Acid-Catalyzed Decomposition: In the presence of a strong acid, the hydroperoxy group can be protonated, followed by the loss of a water molecule to form a carbocation. This intermediate is highly reactive and can undergo various rearrangements or reactions with available nucleophiles.

Base-Catalyzed Decomposition: Bases can deprotonate the hydroperoxy group, forming a hydroperoxide anion. This anion can then undergo further reactions, such as intramolecular displacement, leading to the formation of different products. The base-catalyzed decomposition of α-hydroperoxy ketones, which are structurally analogous to this compound, has been shown to yield esters and ketones. acs.orgacs.org

Influence of Reaction Conditions on Hydroperoxide Stability

The stability of the hydroperoxy group in this compound is highly dependent on the surrounding conditions.

| Condition | Effect on Stability | Resulting Products (Postulated) |

| Heat | Decreased | Alkoxy and hydroxyl radicals, leading to a complex mixture of degradation products. |

| UV Light | Decreased | Similar to thermal decomposition, formation of radical species. |

| Acids | Decreased | Carbocation intermediates, potential for skeletal rearrangements. |

| Bases | Decreased | Formation of esters and ketones via anionic intermediates. acs.orgacs.org |

| Metal Ions (e.g., Fe²⁺, Cu⁺) | Significantly Decreased | Redox reactions leading to the formation of radicals. |

Interactive Data Table: Click on a condition to see more details about its effect on hydroperoxide stability.

Reactions Involving the Oxo Group in this compound

The ketone (oxo) group at the 6-position imparts another layer of reactivity to the molecule, allowing for tautomerism and various addition and condensation reactions.

Keto-Enol Tautomerism and its Chemical Implications

Like other ketones, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comacs.orgrsc.org This equilibrium involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is influenced by several factors, including the solvent and the presence of other functional groups. The enol form, although often the minor component in the equilibrium mixture, is a key intermediate in many reactions of ketones because of the nucleophilicity of its double bond. The keto-enol tautomerism of β-dicarbonyl compounds has been extensively studied using NMR spectroscopy to determine the equilibrium composition in various solvents. thermofisher.comasu.eduyoutube.com

Condensation and Addition Reactions of Carbonyls

The electrophilic carbon atom of the oxo group is a target for nucleophiles, leading to a variety of condensation and addition reactions.

Condensation Reactions: In the presence of a suitable catalyst, this compound could potentially undergo self-condensation or condensation with other molecules. Aldol-type condensations, where an enolate attacks a carbonyl group, are a common class of such reactions. libretexts.orgck12.org

Addition Reactions: Various nucleophiles can add to the carbonyl group. For instance, the addition of an alcohol in the presence of an acid catalyst would lead to the formation of a hemiacetal and subsequently an acetal.

Further Oxidation and Degradation of the Carbon Skeleton

The carbon chain of this compound can be further oxidized or degraded, particularly under forcing conditions or in the presence of strong oxidizing agents.

One significant pathway for the degradation of the carbon skeleton is through the Baeyer-Villiger oxidation . In this reaction, a peroxyacid oxidizes a ketone to an ester. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnumberanalytics.comyoutube.com In the case of this compound, intramolecular oxidation could potentially occur, or an external oxidizing agent could lead to the formation of a lactone.

Furthermore, the decomposition of the hydroperoxy group can initiate radical chain reactions that lead to the fragmentation of the carbon skeleton. The degradation of adipic acid, a related dicarboxylic acid, has been studied in aqueous systems and is known to proceed through a free-radical mechanism, yielding smaller carboxylic acids and carbon dioxide. epa.gov The degradation of adipic acid semialdehyde (6-oxohexanoic acid) is also a relevant pathway to consider. nih.govcontaminantdb.ca

The complete oxidation of the carbon chain would ultimately lead to the formation of adipic acid, a commercially important dicarboxylic acid used in the production of nylon. rsc.orgrsc.orgnih.gov

Formation of Shorter-Chain Carboxylic Acids and Dicarboxylic Acids (e.g., adipic acid, glutaric acid from 6-oxohexanoic acid)

The oxidation of 6-oxohexanoic acid and its precursors is a key pathway to producing important dicarboxylic acids like adipic acid. Adipic acid is a crucial industrial chemical, primarily used in the production of Nylon 6,6, as well as in polyurethanes and plasticizers. nih.govresearchgate.net Research has focused on developing greener and more sustainable routes to adipic acid, often utilizing bio-based feedstocks. rsc.orgresearchgate.net

In several biocatalytic systems, 6-oxohexanoic acid emerges as an intermediate in the oxidation pathway of C6 compounds to adipic acid. For instance, the bacterium Gluconobacter oxydans can oxidize 1,6-hexanediol (B165255) completely to adipic acid. nih.govrsc.org This process involves several oxidative steps where 6-oxohexanoic acid is a key intermediate compound. nih.gov Similarly, enzymatic cascades have been developed where 6-hydroxyhexanoic acid is oxidized to 6-oxohexanoic acid, which is then further transformed. nih.gov While many traditional industrial processes for adipic acid rely on the nitric acid oxidation of a cyclohexanone/cyclohexanol mixture (KA oil), which generates significant greenhouse gas emissions (N₂O), modern approaches focus on oxidants like hydrogen peroxide or molecular oxygen. researchgate.net

The table below summarizes the key transformation pathways involving 6-oxohexanoic acid as an intermediate leading to the formation of adipic acid.

| Starting Material | Intermediate(s) | Product | Catalyst/Method | Reference |

| 1,6-Hexanediol | 6-hydroxyhexanal, 6-hydroxyhexanoic acid, 6-oxohexanoic acid | Adipic Acid | Gluconobacter oxydans | nih.govrsc.org |

| 6-Aminohexanoic acid | - | 6-Oxohexanoic acid | ω-amino group-oxidizing enzyme (ω-AOX) | nih.gov |

| Cyclohexane (B81311) | - | 6-Hydroxyhexanoic acid | P. taiwanensis VLB120 | nih.gov |

Glutaric acid, a five-carbon dicarboxylic acid (C₃H₆(COOH)₂), is another significant shorter-chain dicarboxylic acid. wikipedia.org It is naturally produced in the body during the metabolism of certain amino acids. wikipedia.org Unlike adipic acid, which has limited water solubility, glutaric acid is highly soluble in water (over 50% w/w). wikipedia.org While direct conversion from 6-oxohexanoic acid is not a primary route, it represents a shorter-chain dicarboxylic acid that can be formed through different metabolic or synthetic pathways involving C5 intermediates. wikipedia.org

Cyclization and Rearrangement Pathways (e.g., related to lactone formation)

Lactones, which are cyclic esters, are formed through the intramolecular esterification of hydroxycarboxylic acids. wikipedia.org This cyclization is a significant transformation pathway for compounds like 6-hydroxyhexanoic acid, a close relative of this compound. The stability and favorability of lactone ring formation are dependent on the ring size, with five-, six-, and seven-membered rings being the most common and stable. youtube.com

The conversion of 6-hydroxyhexanoic acid to ε-caprolactone, a seven-membered lactone (including the oxygen atom), is a well-established reaction. rsc.orgwikipedia.org This process can be achieved through catalytic cyclization and is part of sustainable routes for producing valuable polymer building blocks from bio-based sources. rsc.org Lactonization can compete with polymerization, especially for longer-chain hydroxy acids. wikipedia.org The formation of δ-lactones (six-membered rings) and ε-lactones (seven-membered rings) can also be achieved directly from aliphatic carboxylic acids through transition metal-catalyzed C-H activation. nih.gov

The general mechanism for acid-catalyzed lactone formation involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the hydroxyl group located on the same molecule, leading to a cyclic intermediate. youtube.com Subsequent dehydration yields the final lactone.

| Precursor | Product | Ring Size | Reaction Type | Reference |

| 4-Hydroxy acids | γ-Lactone | 5-membered | Spontaneous cyclization | wikipedia.org |

| 6-Hydroxyhexanoic acid | ε-Caprolactone | 7-membered | Catalytic cyclization | rsc.org |

| Aliphatic carboxylic acids | δ-Lactones and ε-Lactones | 6- and 7-membered | Palladium-catalyzed C-H activation | nih.gov |

Role and Implications in Biological and Biochemical Systems

Metabolic Intermediates in Lipid Oxidation and Catabolism

The carbon skeleton of 6-hydroperoxy-6-oxohexanoic acid is closely related to intermediates of fatty acid metabolism, particularly through the omega-oxidation pathway.

Omega (ω)-oxidation serves as an alternative to the primary beta-oxidation pathway for fatty acid degradation, especially for medium-chain fatty acids (10-12 carbons). microbenotes.comwikipedia.org This pathway, occurring in the smooth endoplasmic reticulum of vertebrate liver and kidney cells, involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. wikipedia.orgbyjus.com The process yields dicarboxylic acids that can be further metabolized. nih.gov

The key steps in ω-oxidation are:

Hydroxylation: A cytochrome P450 enzyme system introduces a hydroxyl group at the ω-carbon. byjus.comnih.gov

Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is oxidized to an aldehyde by an alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by an aldehyde dehydrogenase. byjus.com

The related compound, 6-oxohexanoic acid (also known as adipic semialdehyde), is a direct intermediate in these pathways, particularly in microbial metabolism. nih.gov In certain bacteria, such as alkane-utilizing strains of Pseudomonas, 6-oxohexanoic acid is a key metabolite. These strains can oxidize hexanoate (B1226103) and its derivatives to adipic acid. nih.govnih.gov Studies have shown that Pseudomonas can convert 6-hydroxyhexanoate (B1236181) to 6-oxohexanoate (B1234620), which is then further oxidized to adipic acid, a valuable dicarboxylic acid. nih.govnih.gov This positions 6-oxohexanoic acid as a critical node in the catabolism of C6 compounds, linking them to central metabolism via products like succinyl-CoA. wikipedia.org

The hydroperoxide group is a hallmark of lipid peroxidation, a process where oxidants like free radicals attack polyunsaturated fatty acids. nih.gov This free-radical chain reaction leads to the formation of lipid hydroperoxides as the initial stable products. nih.gov While the canonical products of linoleic acid peroxidation are 9-hydroperoxy-octadecadienoic acid (HPODE) and 13-HPODE, other hydroperoxides can form depending on the conditions. nih.gov The formation of these compounds is not always random; enzymatic systems like lipoxygenases can generate specific hydroperoxide positional isomers and stereoisomers. nih.gov

The generation of a hydroperoxy group on a short-chain oxo-acid like 6-oxohexanoic acid is less commonly documented than on long-chain fatty acids. However, flavoprotein monooxygenases are known to form flavin hydroperoxides at their active sites, which then act as the oxygenating species to epoxidize or hydroxylate a substrate. wikipedia.org It is conceivable that under conditions of high oxidative stress, reactive oxygen species could lead to the non-enzymatic formation of this compound from 6-oxohexanoic acid, although this would likely be a transient and unstable species.

Enzymatic Transformations and Biochemical Catalysis

The formation and degradation of a molecule like this compound would be governed by specific enzyme systems capable of acting on its functional groups.

Several classes of enzymes are involved in the metabolism of the parent compound, 6-oxohexanoic acid, and could potentially interact with its hydroperoxylated form.

Dehydrogenases : In the caprolactam degradation pathway in various microbes, two key dehydrogenases act on related C6 structures. 6-hydroxyhexanoate dehydrogenase catalyzes the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate. wikipedia.org Subsequently, 6-oxohexanoate dehydrogenase catalyzes the NADP+-dependent oxidation of 6-oxohexanoic acid to adipate. wikipedia.org These enzymes are crucial for channeling C6 linear molecules into dicarboxylic acids.

ω-Oxidases : The initial hydroxylation in ω-oxidation is typically catalyzed by cytochrome P450 monooxygenases (CYP4A and CYP4F families). wikipedia.orgnih.govnih.gov These enzymes are responsible for forming the ω-hydroxy fatty acids that are precursors to ω-oxo acids.

Aminotransferases : 6-oxohexanoic acid can also be a substrate for ω-transaminases. These enzymes can convert the terminal oxo group into an amino group, producing 6-aminohexanoic acid, a monomer used for nylon-6 production. nih.govnih.gov This represents a branch point between catabolic degradation and anabolic synthesis.

Alternative Oxidase (AOX) : While the term ω-AOX might imply a direct oxidase, the more studied Alternative Oxidase (AOX) in mitochondria functions as a terminal oxidase in the electron transport chain. nih.gov It bypasses cytochrome complexes, reducing oxygen to water and mitigating the production of reactive oxygen species (ROS). nih.gov Its activity is stimulated by α-keto acids, suggesting a role in balancing carbon metabolism and oxidative stress, conditions where hydroperoxy-keto-acids might arise. nih.gov

Table 1: Enzymes Involved in the Metabolism of 6-Oxohexanoic Acid and Related Compounds

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Biological Context | Reference(s) |

| Oxidoreductase | 6-hydroxyhexanoate dehydrogenase | 6-hydroxyhexanoate + NAD⁺ ⇌ 6-oxohexanoate + NADH + H⁺ | Caprolactam degradation | wikipedia.org |

| Oxidoreductase | 6-oxohexanoate dehydrogenase | 6-oxohexanoate + NADP⁺ + H₂O ⇌ Adipate + NADPH + H⁺ | Caprolactam degradation | wikipedia.org |

| Monooxygenase | Cytochrome P450 (CYP4A/4F) | Fatty acid + O₂ + NADPH → ω-Hydroxy fatty acid + H₂O + NADP⁺ | ω-Oxidation of fatty acids | nih.gov, wikipedia.org |

| Transferase | ω-Transaminase (e.g., CV2025) | 6-oxohexanoate + Amino donor ⇌ 6-aminohexanoic acid + Keto acceptor | Biosynthesis of nylon-6 monomer | nih.gov, nih.gov |

Enzymes involved in fatty acid metabolism often exhibit specificity for substrates of a particular chain length. In β-oxidation, for instance, different acyl-CoA dehydrogenases act on short, medium, long, and very-long-chain fatty acids. plos.org A similar specificity is observed in ω-oxidation, which preferentially metabolizes medium-chain fatty acids. microbenotes.com The enzymes acting on 6-oxohexanoic acid are therefore specialized for C6 substrates.

The stereochemistry of these reactions is tightly controlled. Lipoxygenases, for example, can exhibit high stereospecificity, producing specific R or S hydroperoxide enantiomers. nih.gov The degradation of these hydroperoxides would likewise be expected to be stereospecific. While detailed stereochemical studies on the enzymes metabolizing 6-oxohexanoic acid are not widely available, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like aminotransferases are known for their stereospecific catalytic mechanisms. nih.gov

Biotransformation and Biodegradation Research

Research into the biotransformation of related compounds highlights the metabolic plasticity of microorganisms and their potential to process molecules like this compound. Bacteria, particularly from the genus Pseudomonas, are well-known for their ability to degrade a wide range of organic compounds, including cyclic ketones and other recalcitrant molecules. rsc.orgnrel.govnih.gov

Metabolic engineering efforts have focused on harnessing these capabilities for biotechnological applications. For example, Pseudomonas putida has been engineered to convert cyclic ketones, which are found in bio-oil from biomass pyrolysis, into valuable dicarboxylic acids. rsc.orgnrel.gov Furthermore, research has endowed P. putida with the ability to efficiently metabolize adipic acid and other medium-chain dicarboxylates, demonstrating that a complete metabolic pathway can be engineered into a host organism. researchgate.net These studies often involve expressing genes from other organisms, such as the dca gene cluster from Acinetobacter baylyi for dicarboxylate uptake and activation. researchgate.net The successful biosynthesis of adipic acid from glucose in engineered E. coli and Saccharomyces cerevisiae further underscores the potential to create novel pathways for producing or degrading dicarboxylic acids and their precursors. nih.govnih.gov

This research provides a framework for the potential biodegradation of 6-oxohexanoic acid and its derivatives. A microorganism capable of degrading this compound would likely require an initial step to reduce the hydroperoxide group, possibly via a glutathione (B108866) peroxidase or a similar enzyme, to the more stable 6-hydroxy-6-oxohexanoic acid. This intermediate could then be channeled into the central metabolic pathways described previously.

Microbial Degradation of Related Aliphatic Compounds (e.g., 6-hydroxyhexanoic acid, 6-oxohexanoic acid)

The microbial breakdown of aliphatic compounds like 6-hydroxyhexanoic acid (6-HHA) and 6-oxohexanoic acid is a critical component of environmental carbon cycling and has been harnessed for bioremediation and biotechnological applications. Certain microorganisms, particularly bacteria of the genus Pseudomonas, have demonstrated the ability to utilize these compounds as carbon sources. nih.gov

The primary metabolic route for the degradation of 6-hydroxyhexanoic acid and 6-oxohexanoic acid in these bacteria is omega-oxidation . nih.gov In this pathway, the terminal methyl group of the fatty acid is progressively oxidized. For 6-hydroxyhexanoic acid, the first step is its oxidation to 6-oxohexanoic acid. This reaction is catalyzed by 6-hydroxyhexanoic acid dehydrogenase (chnD). Subsequently, 6-oxohexanoic acid dehydrogenase (chnE) catalyzes the oxidation of 6-oxohexanoic acid to adipic acid. nih.gov Studies with Pseudomonas species have shown that when induced with n-hexane, they can convert hexanoate, 6-hydroxyhexanoate, and 6-oxohexanoate to adipic acid in varying molar yields. nih.gov

Interestingly, an alternative pathway, beta-oxidation , can also act on 6-hydroxyhexanoic acid. However, this pathway leads to the formation of 2-tetrahydrofuranacetic acid, a metabolite that is not readily further metabolized by the bacteria and can accumulate. nih.gov Consequently, for productive degradation leading to central metabolic intermediates, omega-oxidation via adipic acid is the exclusive and physiologically significant pathway. nih.govnih.gov The ability of an organism to grow on 6-hydroxyhexanoic acid is often linked to its capacity to utilize adipate. nih.gov

Engineered Metabolic Pathways for Bio-Production of Relevant Compounds (e.g., nylon precursors)

The principles of microbial degradation pathways are being ingeniously reversed and engineered to establish sustainable methods for producing valuable chemicals, including precursors for polymers like nylon. Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum has paved the way for the bio-production of compounds like 6-aminocaproic acid (6-ACA), a key monomer for nylon-6, and other diamines. nih.govamericanelements.com

In one notable example, researchers have successfully engineered E. coli for the production of adipic acid from 6-hydroxyhexanoic acid. This was achieved by introducing the genes chnD (6-HHA dehydrogenase) and chnE (6-oxohexanoic acid dehydrogenase) from Acinetobacter strain SE19 into E. coli. The engineered strain was capable of converting 6-HHA to adipic acid, and through optimization of culture conditions and fed-batch fermentation, a production titer of 15.6 g/L of adipic acid was achieved. nih.gov This demonstrates a promising biocatalytic upcycling method for waste polycaprolactone (B3415563) (PCL), of which 6-HHA is the monomer. nih.gov

Further advancements in the bio-production of 6-ACA in E. coli have involved the use of synthetic biology to create artificial protein cages, or bacterial microcompartments (BMCs). By encapsulating the enzymes of the 6-ACA synthesis pathway within these BMCs, the metabolic flux can be channeled more efficiently towards the desired product, and the potential toxicity of intermediates to the host cell can be mitigated. This strategy has been shown to significantly increase the yield of 6-ACA. americanelements.com

Corynebacterium glutamicum, a gram-positive soil bacterium well-known for its industrial-scale production of amino acids like L-glutamate and L-lysine, has also been a target for metabolic engineering to produce non-native compounds. nih.govnih.gov Scientists have successfully engineered C. glutamicum to produce a variety of diamines and organic acids. nih.gov These efforts often involve the heterologous expression of genes from other organisms and the modification of native metabolic pathways to redirect carbon flow towards the synthesis of the target molecule. For instance, engineered C. glutamicum has been developed for the production of the diamine putrescine. researchgate.net

Advanced Analytical Methodologies for the Characterization of 6 Hydroperoxy 6 Oxohexanoic Acid

Spectroscopic Techniques for Structural Elucidation of Hydroperoxy and Oxo Functionalities

In ¹H NMR spectroscopy , the proton of the hydroperoxy group (–OOH) is highly characteristic, typically appearing as a sharp resonance in the downfield region of the spectrum, often between 7.7 and 9.6 ppm. nih.gov This significant deshielding is attributed to the electronegativity of the peroxide bond and potential intramolecular hydrogen bonding. nih.gov The chemical shift is sensitive to the molecular environment, making NMR an ideal tool for the simultaneous quantification of different hydroperoxides in a mixture. nih.gov The protons on the carbon adjacent to the hydroperoxy group (CH-OOH) would also exhibit a distinct chemical shift. nih.gov

¹³C NMR spectroscopy can be used to directly observe the carbon atom of the hydroperoxide group. researchgate.net The chemical shifts of the carbons in the vicinity of the hydroperoxy and oxo functionalities provide crucial structural information.

Infrared (IR) spectroscopy is used to identify the vibrational modes of specific bonds. universalclass.com While the O-O stretching vibration of a peroxide is often weak and difficult to assign definitively, the O-H stretch of the hydroperoxy group is quite intense. It typically appears in the region of 3560 cm⁻¹. The presence of the carboxylic acid and the aldehyde/ketone (oxo group) would also yield strong, characteristic absorption bands. The C=O stretch of the carboxylic acid appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is found near 1720-1740 cm⁻¹. universalclass.com

Table 1: Typical Spectroscopic Data for the Functional Groups in 6-Hydroperoxy-6-oxohexanoic Acid

| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak |

|---|---|---|

| Hydroperoxy (-OOH) | ¹H NMR | 7.7 - 9.6 ppm (OOH proton) nih.gov |

| Hydroperoxy (-OOH) | IR Spectroscopy | ~3560 cm⁻¹ (O-H stretch) |

| Oxo (C=O) | IR Spectroscopy | 1720 - 1740 cm⁻¹ (C=O stretch) |

Chromatographic Separation Techniques for Complex Mixtures Containing Oxidized Species

Chromatography is essential for isolating specific oxidized compounds like this compound from the complex matrices in which they are typically formed, such as in oxidized fats and oils or biological samples. aocs.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lipid peroxidation products because it operates at ambient temperatures, minimizing the risk of degradation for heat-sensitive compounds like hydroperoxides. aocs.org Both normal-phase and reversed-phase HPLC can be applied to separate oxidation products. aocs.org

Reversed-phase HPLC, often using octadecylsilyl (ODS) stationary phases, separates compounds based on their hydrophobicity. aocs.org In the context of analyzing oxidized fatty acids, this method can effectively separate molecules based on both chain length and the number and type of oxygenated functional groups. aocs.orgnih.gov For instance, an isocratic mobile phase of acetic acid-acetonitrile-tetrahydrofuran can resolve various regioisomeric hydroxy and hydroperoxy polyunsaturated fatty acids. nih.gov Detection is commonly achieved using a UV detector, as the conjugated dienes formed during lipid peroxidation absorb light around 236 nm, or by mass spectrometry for greater sensitivity and structural information. aocs.orgnih.gov

Table 2: Illustrative HPLC Separation Parameters for Oxidized Fatty Acids

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (ODS) |

| Mobile Phase | Gradient of acetonitrile, water, and acetic acid |

| Detection | UV at 236 nm (for conjugated dienes) or Mass Spectrometry (LC-MS) nih.govcapes.gov.br |

| Analyte Elution Order | More polar compounds (like this compound) elute earlier than less polar, unoxidized fatty acids. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for the analysis of volatile and semi-volatile compounds. frontiersin.org It is frequently used to study the volatile organic compounds (VOCs) that are produced by the cleavage of fatty acid side chains during lipid oxidation. nih.gov These VOCs, which can include aldehydes, ketones, and alcohols, can serve as markers for oxidative stress. nih.govnih.gov

Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is required. This typically involves converting the polar functional groups (carboxylic acid, hydroperoxide) into more volatile esters and silyl (B83357) ethers. For example, the carboxylic acid can be methylated, and the hydroperoxy group can be reduced to a hydroxyl group and then silylated. Once derivatized, the compound can be separated on a GC column based on its boiling point and interactions with the stationary phase and subsequently identified by its mass spectrum. nih.gov This approach allows for the exhaustive analysis of various volatiles that can provide insight into the specific oxidation pathways involved. nih.gov

Table 3: Potential Volatile Derivatives of this compound for GC-MS Analysis

| Precursor Compound | Derivatization Steps | Resulting Volatile Derivative |

|---|

Mass Spectrometry for Identification and Quantification of Oxidized Organic Compounds

Mass spectrometry (MS) is an indispensable tool for the analysis of oxidized organic compounds, as it measures the mass-to-charge ratio of ionized molecules, providing information on molecular weight and structure. nih.gov

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that is particularly well-suited for the sensitive and selective detection of hydroperoxides. acs.org Unlike harder ionization methods, CIMS often preserves the molecular ion, which is crucial for identification.

One effective CIMS method involves using the trifluoromethoxy anion (CF₃O⁻) as a reagent ion. acs.orgnasa.gov This ion forms stable cluster ions with hydroperoxides (e.g., [M+CF₃O]⁻), allowing for their specific detection with high sensitivity and fast response times, which is especially useful for gas-phase measurements. acs.orgacs.org Another approach, particularly for liquid samples, is positive-ion atmospheric pressure chemical ionization ((+)-APCI-MS). In this method, ammonium (B1175870) adducts of the hydroperoxides ([M+NH₄]⁺) are formed, which then show a characteristic neutral loss upon fragmentation, aiding in their identification. copernicus.org CIMS has been successfully used to measure a variety of hydroperoxides and can be more direct and faster than HPLC-based methods. acs.orgacs.org

Table 4: Characteristic Ions for this compound in CIMS

| Ionization Method | Reagent Ion | Characteristic Ion for Detection |

|---|---|---|

| Negative Ion CIMS | CF₃O⁻ | [C₆H₁₀O₅ + CF₃O]⁻ |

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy (typically to four or five decimal places). youtube.com This precision is critical for unambiguously determining the elemental composition (molecular formula) of a compound. researchgate.net

For a molecule like this compound, many different combinations of carbon, hydrogen, and oxygen atoms could result in the same nominal mass (the integer mass). However, due to the slight mass differences between isotopes, each unique molecular formula has a distinct and precise exact mass. youtube.com By comparing the experimentally measured accurate mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) with calculated exact masses, it is possible to confirm the molecular formula C₆H₁₀O₅ and distinguish it from other potential isobaric compounds, thereby providing definitive identification. nih.govyoutube.com

Table 5: Exact Mass Determination of this compound by HRMS

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₅ |

| Nominal Mass | 162 Da |

| Calculated Monoisotopic (Exact) Mass | 162.05282 Da |

| Required Mass Accuracy (for confident ID) | < 5 ppm (parts per million) |

Theoretical and Computational Chemistry Approaches to 6 Hydroperoxy 6 Oxohexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and the energies of different states, which are crucial for determining reactivity.

Density Functional Theory (DFT) has become a vital tool for analyzing complex reaction mechanisms, such as those involved in the oxidation of dicarboxylic acids. researchgate.net This computational method is used to study the oxidation of aldehydes to carboxylic acids, a transformation relevant to the structure of 6-hydroperoxy-6-oxohexanoic acid. royalsocietypublishing.orgdoaj.orgwikimedia.org DFT calculations can elucidate reaction pathways by identifying transition states and intermediates, helping to understand the energetics of the process. royalsocietypublishing.orgdoaj.orgwikimedia.org For instance, in reactions like the Pinnick oxidation, DFT results have shown that the initial step of the reaction can be rate-determining. royalsocietypublishing.orgdoaj.org

In the context of dicarboxylic acid oxidation, DFT can be employed to investigate the energetics of hydrogen abstraction from the carbon chain and the subsequent addition of molecular oxygen to form a peroxy radical. Further reactions, including the formation of the hydroperoxide group, can be mapped out to determine the most likely mechanistic pathways. Quantum chemical studies on dicarboxylic acids like adipic acid have explored their protolytic abilities and the formation of dimeric structures through hydrogen bonds, which can influence their reactivity. researchgate.net The computational investigation of these reaction pathways provides a detailed description of the mechanism that often aligns with and explains experimental observations. royalsocietypublishing.orgdoaj.orgwikimedia.orglookchem.com

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, with its rotatable bonds, MD simulations can reveal the preferred shapes (conformers) the molecule adopts in different environments. lookchem.com

The hydroperoxide group (–OOH) itself has a characteristic conformational preference. For hydrogen peroxide (H₂O₂), the non-planar skew conformation is the most stable. researchgate.net MD simulations can explore the vast conformational space of this compound, considering the rotations around the C-C, C-O, and O-O bonds. These simulations also provide insight into how the molecule interacts with solvents and other reactants, which is crucial for understanding its behavior in a real chemical system. For example, MD has been used to support mechanisms proposed by DFT calculations in oxidation reactions. royalsocietypublishing.orgdoaj.orgwikimedia.org

Mechanistic Modeling of Oxidative Processes Involving Hydroperoxides

The formation and decomposition of hydroperoxides are often complex processes involving numerous elementary steps, particularly radical chain reactions. Mechanistic modeling aims to create a comprehensive picture of these reaction networks.

Kinetic modeling is essential for understanding and predicting the behavior of systems where hydroperoxides are formed and consumed simultaneously. nih.gov Theoretical models based on the fundamental steps of free-radical chain reactions (initiation, propagation, termination) can be developed to describe the accumulation and decomposition of hydroperoxides over time. nih.govresearchgate.net These models consist of a series of differential equations representing the rate of change of each species in the reaction network.

Such models have been successfully applied to describe lipid and polymer auto-oxidation, where hydroperoxide formation is a key process. nih.govresearchgate.net For instance, quantum chemical calculations can be used to study the reaction between a methyl peroxy radical (CH₃O₂) and O₂, which can proceed through different pathways like H-atom abstraction or concerted H-atom shift and O₂ addition. rsc.org The insights from these models can be applied to the oxidation of dicarboxylic acids, where radical intermediates lead to the formation of hydroperoxides like this compound. The models can help define different phases of oxidation, such as lag, exponential, and stationary phases. nih.gov

Table 1: Key Elementary Steps in Radical Chain Oxidation

| Reaction Step | General Representation (R = Alkyl Chain) | Relevance to 6-Oxohexanoic Acid Oxidation |

|---|---|---|

| Initiation | RH → R• + H• | Formation of a radical on the hexanoic acid backbone. |

| Propagation | R• + O₂ → ROO• | Addition of oxygen to the alkyl radical. |

| ROO• + RH → ROOH + R• | The peroxy radical abstracts a hydrogen to form a hydroperoxide and a new alkyl radical. | |

| Termination | R• + R• → R-R | Combination of two alkyl radicals. |

This table provides a simplified, general overview of radical chain reactions.

During the oxidation of a molecule with multiple potential reaction sites, various positional isomers of the hydroperoxide can be formed. Computational chemistry can be used to predict the relative stability of these isomers, which in turn influences their prevalence. The stability of a particular isomer is determined by its molecular structure, including steric and electronic effects.

Studies on the thermal decomposition of positional isomers of other hydroperoxides, such as those from methyl linolenate, have shown that each isomer can yield characteristic products. nih.gov This indicates that the initial position of the hydroperoxide group is a critical determinant of the subsequent reaction pathways. The relative stability of different hydroperoxide isomers can be assessed using quantum chemical calculations to compute their energies. Factors influencing stability include the substitution pattern at the carbon atom bearing the hydroperoxide group (primary, secondary, or tertiary) and the presence of nearby functional groups that can engage in intramolecular hydrogen bonding. For example, in the oxidation of certain phospholipids, the distribution of hydroperoxide isomers is influenced by the distance of the reactive carbon atoms from the molecule's hydrophilic region. nih.gov

Structure-Reactivity Relationship Studies of Hydroperoxy-Keto-Acids

The reactivity of this compound is intrinsically linked to its structure, which features a carboxylic acid, a hydroperoxide, and an oxo (keto/aldehyde) group. nih.gov Structure-reactivity studies aim to understand how these functional groups influence the molecule's chemical behavior.

Table 2: Functional Groups and Their Potential Influence on Reactivity

| Functional Group | Chemical Formula | Potential Role in Reactivity |

|---|---|---|

| Carboxylic Acid | -COOH | Can act as a proton donor/acceptor, participate in hydrogen bonding, and influence the electronic properties of the molecule. researchgate.net |

| Hydroperoxide | -OOH | A reactive group that is a source of radicals and can undergo decomposition to form other oxygenated species. nih.gov |

Environmental and Atmospheric Research of Oxidized Hexanoic Acid Derivatives

Formation of Secondary Organic Aerosols (SOA) from Biogenic and Anthropogenic Precursors

Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter, formed from the oxidation of volatile organic compounds (VOCs) from both natural (biogenic) and human-related (anthropogenic) sources. copernicus.orgbirmingham.ac.ukcopernicus.org These aerosols play a crucial role in air quality and climate. The formation of SOA involves complex chemical reactions in the atmosphere, including the oxidation of precursors like hexanoic acid derivatives.

Ozonolysis and OH Radical-Initiated Oxidation Pathways Leading to Multifunctional Hydroperoxides and Carbonyls

The atmospheric oxidation of organic compounds is primarily initiated by highly reactive species such as the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). harvard.eduwikipedia.org For saturated fatty acids like hexanoic acid, oxidation is mainly driven by the hydroxyl radical. The reaction begins with the abstraction of a hydrogen atom from the hydrocarbon chain, leading to the formation of an alkyl radical (R•). wikipedia.org This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

The fate of the peroxy radical is critical in determining the subsequent products. In environments with low nitrogen oxide (NOx) concentrations, RO₂• can react with the hydroperoxyl radical (HO₂•) to form hydroperoxides (ROOH), or it can undergo self-reaction. copernicus.org In the case of hexanoic acid, this can lead to the formation of hydroperoxy-hexanoic acid isomers. Further oxidation of these initial products can introduce additional functional groups, such as carbonyls, resulting in multifunctional compounds like 6-hydroperoxy-6-oxohexanoic acid.

Ozonolysis is another important atmospheric process, particularly for unsaturated organic compounds. copernicus.org While hexanoic acid itself is saturated, unsaturated fatty acids emitted from sources like cooking can undergo ozonolysis. kaust.edu.saresearchgate.net This reaction proceeds through the formation of a primary ozonide which then decomposes to form a Criegee intermediate and a carbonyl compound. copernicus.org The stabilized Criegee intermediate can react with various atmospheric species, including water vapor and organic acids, to form hydroperoxides and other oxygenated products. copernicus.orgmdpi.com These reactions contribute to the formation of complex, highly oxygenated molecules that can partition into the aerosol phase.

The oxidation of cyclic monoterpenes, which are significant biogenic VOCs, also leads to the formation of multifunctional carboxylic acids found in SOA. acs.org For instance, the oxidation of α-pinene can produce pinonic acid and pinic acid. acs.org These processes highlight the diverse pathways through which multifunctional hydroperoxides and carbonyls are formed in the atmosphere.

Atmospheric Fate and Transformation of Oxidized Organic Molecules

Once formed, oxidized organic molecules like this compound undergo further transformations in the atmosphere. Their fate is influenced by factors such as their volatility, water solubility, and reactivity towards other atmospheric oxidants. nih.govmdpi.com Highly oxygenated molecules tend to have lower volatility, which favors their partitioning into the particle phase, contributing to SOA mass. copernicus.org

In the condensed phase (aerosol particles or cloud droplets), these molecules can undergo further reactions. For example, hydroperoxides can be involved in aqueous-phase chemistry, potentially leading to the formation of organic sulfates. acs.org The acidic nature of atmospheric aerosols can also influence the chemical transformations of these compounds. mdpi.com

Photolysis, or the breakdown of molecules by sunlight, is another important atmospheric process. Hydroperoxides can absorb ultraviolet radiation and decompose, leading to the formation of other radicals and contributing to the complex chemical cycles in the atmosphere. The reaction of these oxidized molecules with OH radicals continues, leading to further functionalization or fragmentation of the carbon chain. nih.gov These aging processes can alter the physical and chemical properties of the aerosol, including its hygroscopicity and optical properties. copernicus.org

The ultimate fate of these oxidized organic molecules involves their removal from the atmosphere through wet or dry deposition. mdpi.com Wet deposition occurs when these compounds are incorporated into cloud droplets, rain, or snow, while dry deposition involves the direct transfer of particles and gases to the Earth's surface.

Occurrence and Distribution of Oxidized Compounds in Environmental Compartments

Oxidized organic compounds, including multifunctional hydroperoxides and carbonyls, are ubiquitous in the atmosphere. Their distribution is influenced by the location of precursor sources, meteorological conditions, and atmospheric transport processes. For example, SOA derived from anthropogenic precursors like aromatic compounds are more prevalent in urban and industrial areas. yale.eduresearchgate.net In contrast, SOA from biogenic precursors like isoprene (B109036) and monoterpenes are more abundant in forested regions. mdpi.com

Studies have identified various dicarboxylic acids, which are stable end-products of atmospheric oxidation, in aerosol samples collected from different environments. mdpi.com For instance, oxalic acid is the most abundant dicarboxylic acid found in atmospheric aerosols and is considered a tracer for aqueous-phase processing of organic precursors. copernicus.orgcopernicus.org The relative abundance of different oxidized compounds can provide insights into the original precursors and the atmospheric processing they have undergone. copernicus.org

The table below summarizes the major SOA precursors from different sources and their contribution to the formation of oxidized organic compounds.

| Precursor Source | Major Precursors | Contribution to Oxidized Compounds |

| Biogenic | Isoprene, Monoterpenes (e.g., α-pinene, limonene) | Formation of dicarboxylic acids and other oxygenated compounds in forested and rural areas. mdpi.com |

| Anthropogenic | Aromatic compounds (e.g., toluene, xylene), Alkanes, Unsaturated fatty acids (from cooking) | Significant source of SOA in urban environments, leading to the formation of a complex mixture of oxidized organic molecules. copernicus.orgbirmingham.ac.ukkaust.edu.saresearchgate.netyale.edu |

Methodological Advancements in Environmental Monitoring of Hydroperoxy-Keto Species

The detection and quantification of highly reactive and often low-concentration species like hydroperoxy-keto compounds in the atmosphere present a significant analytical challenge. However, recent advancements in analytical techniques have greatly improved our ability to monitor these species.

High-resolution mass spectrometry coupled with various ionization techniques has become a powerful tool for the real-time measurement of atmospheric organic compounds. Techniques such as Chemical Ionization Mass Spectrometry (CIMS) allow for the selective and sensitive detection of specific classes of oxidized molecules.

Offline analytical methods also play a crucial role. These typically involve collecting aerosol samples on filters, followed by extraction and analysis in the laboratory. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the detailed chemical characterization of the organic fraction of aerosols. mdpi.com The development of specialized derivatization techniques has enabled the analysis of thermally labile compounds like hydroperoxides. mdpi.com

The table below highlights some of the key analytical techniques used for monitoring hydroperoxy-keto species in the environment.

| Analytical Technique | Principle | Application in Environmental Monitoring |

| High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) | Provides real-time information on the size and chemical composition of non-refractory submicron aerosol particles. kaust.edu.saresearchgate.net | Characterization of the bulk properties and elemental composition of SOA. |

| Chemical Ionization Mass Spectrometry (CIMS) | Uses specific reagent ions to selectively ionize target analytes, allowing for highly sensitive and specific detection. | Real-time measurement of gas-phase and particle-phase oxidized organic molecules. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. mdpi.com | Detailed molecular-level characterization of organic compounds in aerosol samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. acs.orgmdpi.com | Analysis of non-volatile and thermally labile compounds, including highly oxygenated molecules and organic sulfates. |

| Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) | A soft ionization technique that allows for the real-time detection of volatile organic compounds. nih.gov | Monitoring of gas-phase precursors and oxidation products. |

These advanced analytical methods are crucial for improving our understanding of the sources, formation mechanisms, and atmospheric fate of this compound and other related oxidized organic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.